molecular formula C26H22O7 B14972301 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methoxybenzoate

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methoxybenzoate

Cat. No.: B14972301
M. Wt: 446.4 g/mol
InChI Key: BMNZQERKXHWLON-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methoxybenzoate is a complex organic compound with a unique structure that combines a chromenone core with methoxybenzoate and dimethoxyphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base, followed by esterification with 2-methoxybenzoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methoxybenzoate involves interactions with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3,4-Dimethoxyphenyl)acryloyl]-4-methylphenyl 2-methoxybenzoate
  • 3,4-Dimethylphenyl 2-methoxybenzoate

Uniqueness

Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methoxybenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its chromenone core and methoxybenzoate moiety contribute to its versatility in various applications .

Properties

Molecular Formula

C26H22O7

Molecular Weight

446.4 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 2-methoxybenzoate

InChI

InChI=1S/C26H22O7/c1-15-19-14-17(32-25(27)18-7-5-6-8-20(18)29-2)10-12-21(19)33-26(28)24(15)16-9-11-22(30-3)23(13-16)31-4/h5-14H,1-4H3

InChI Key

BMNZQERKXHWLON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3OC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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